molecular formula C8H5F3IN3 B2925700 2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 2138063-20-2

2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B2925700
CAS No.: 2138063-20-2
M. Wt: 327.049
InChI Key: NMEUDZVYRQZJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 2138063-20-2) is a high-value chemical building block for research and development, particularly in medicinal chemistry. This multifunctional heterocyclic compound features a reactive iodine atom at the 2-position and a metabolically stable trifluoromethyl group at the 6-position of the imidazo[4,5-b]pyridine scaffold, making it a versatile intermediate for constructing more complex molecules. The core imidazo[4,5-b]pyridine structure is a privileged scaffold in drug discovery, known for its diverse biological activities. This specific derivative is designed for use in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, where the iodine acts as a superior leaving group, enabling efficient functionalization of the core structure. Its primary research value lies in the exploration and development of new pharmacologically active compounds. The presence of the trifluoromethyl group, a common motif in approved pharmaceuticals and agrochemicals, is known to enhance properties like metabolic stability, lipophilicity, and binding affinity . Compounds based on the imidazo[4,5-b]pyridine framework have been investigated as modulators of protein kinases, which are key targets in oncology and other therapeutic areas . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research and industrial applications and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-iodo-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3IN3/c1-15-6-5(14-7(15)12)2-4(3-13-6)8(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEUDZVYRQZJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(F)(F)F)N=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-iodo-3-methyl-6-(trifluoromethyl)pyridine, under specific conditions, including the use of strong bases and high temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: Reduction reactions can be performed to modify the iodine or other functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed: The major products formed from these reactions include iodine derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Implications

Table 1: Key Structural Variations in Imidazo[4,5-b]Pyridine Derivatives

Compound Substituents (Positions) Key Structural Features
Target Compound 2-I, 3-Me, 6-CF₃ Iodo for cross-coupling; CF₃ for stability
6-Bromo-2-(furan-2-yl)-3-prop-2-ynyl 6-Br, 2-furyl, 3-propynyl Bromo for substitution; alkyne for functionalization
2,3-Diaryl Derivatives 2-aryl, 3-aryl (e.g., 4-Cl, 3-CF₃Ph) Diaryl pharmacophore for kinase/COX-2 inhibition
3-Benzyl-6-bromo-2-furyl 3-Bn, 6-Br, 2-furyl Benzyl for lipophilicity; bromo for reactivity
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) 2-NH₂, 1-Me, 6-Ph Mutagenic amino group; lacks halogen/CF₃
  • Halogen Effects : The iodine in the target compound provides a heavier halogen compared to bromine in analogues (e.g., ), enabling distinct reactivity in metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings using boronic acids ). Bromine, while reactive, is less polarizable, affecting electronic interactions in biological systems.
  • Trifluoromethyl vs. Aryl Groups : The 6-CF₃ group in the target compound offers strong electron-withdrawing effects, enhancing oxidative stability compared to phenyl or furyl groups in analogues . This may reduce metabolic degradation in vivo.

Biological Activity

2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its potential biological activity, particularly as a kinase inhibitor. This compound is part of the imidazo[4,5-b]pyridine family, characterized by the presence of an iodine atom and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C8H5F3IN3C_8H_5F_3IN_3 with a CAS number of 2138063-20-2. The compound features a complex structure that allows for various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution due to the iodine atom.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. The trifluoromethyl group enhances the electronic properties of the compound, potentially increasing its binding affinity to specific kinase targets.

Target Kinases

Research indicates that compounds similar to this compound have been explored for inhibiting various kinases involved in disease progression. Some notable targets include:

  • BACE1 (β-site amyloid precursor protein cleaving enzyme 1) : Involved in Alzheimer's disease.
  • Other cancer-related kinases : Various studies have investigated the inhibition of kinases associated with tumor growth and metastasis.

Biological Activity Studies

Several studies have assessed the biological activity of this compound through different methodologies:

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's inhibitory effects on target kinases. These studies typically use cell lines expressing specific kinases to determine the efficacy and selectivity of the compound.

Case Studies

  • Inhibition of BACE1 : A study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited significant inhibition of BACE1 activity, suggesting potential applications in treating Alzheimer's disease.
  • Cancer Cell Lines : Research involving various cancer cell lines showed that this compound could induce apoptosis and inhibit proliferation, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds. The following table summarizes key comparisons:

Compound NameStructural FeaturesUnique Characteristics
6-Trifluoromethylimidazo[4,5-b]pyridineLacks iodine substituentFocused on C7 substitutions
2-Iodoimidazo[4,5-b]pyridineIodine at C2 positionLacks trifluoromethyl group
3-Methylimidazo[4,5-b]pyridineNo halogen or trifluoromethyl groupsSimpler structure; less reactive
7-Bromo-6-(trifluoromethyl)imidazo[4,5-b]pyridineBromine instead of iodineDifferent reactivity profile due to bromine

This comparison highlights how variations in substituents influence reactivity and biological activity, underscoring the uniqueness of this compound within its chemical family.

Q & A

Q. What are the optimal synthetic routes for 2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine?

Methodological Answer : The synthesis typically involves cyclocondensation of 5-iodopyridine-2,3-diamine with methyl-substituted aldehydes or ketones under phase-transfer catalysis (PTC) or acid-catalyzed conditions. For example, analogous imidazo[4,5-b]pyridines are synthesized by reacting 5-bromopyridine-2,3-diamine with benzaldehyde in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst . For regioselective iodination, direct electrophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann coupling) can be employed .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the fused imidazo-pyridine ring system and confirm substituent positions .
  • NMR spectroscopy : 1H/13C NMR can identify methyl (δ ~2.5 ppm) and trifluoromethyl (δ ~120 ppm in 13C) groups. Coupling patterns distinguish imidazole protons .
  • HRMS/ESI-MS : Confirm molecular weight (C8H5F3IN3, MW 327.05) and isotopic patterns for iodine .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer : The iodine substituent may render the compound light-sensitive. Store in amber vials under inert atmosphere (N2/Ar) at –20°C. Stability in solution varies: avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) due to potential decomposition. Monitor via TLC or HPLC-PDA for degradation products (e.g., deiodination) .

Advanced Research Questions

Q. How do structural modifications (e.g., iodo vs. bromo, trifluoromethyl vs. methyl) impact biological activity?

Methodological Answer : Structure-activity relationship (SAR) studies on analogous imidazo[4,5-b]pyridines reveal that:

  • Iodo substituents enhance halogen bonding with target proteins (e.g., kinases), improving binding affinity .
  • Trifluoromethyl groups increase metabolic stability and lipophilicity, enhancing blood-brain barrier permeability in CNS targets .
  • Replace iodine with smaller halogens (e.g., Br) to test steric effects using in vitro assays (e.g., IC50 for kinase inhibition) .

Q. What computational approaches predict the electronic effects of substituents in this compound?

Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This reveals electron-deficient regions (iodine, trifluoromethyl) for nucleophilic attack or π-π stacking .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like c-Met kinase (PDB ID: 3LQ8). The iodine atom may occupy hydrophobic pockets, while trifluoromethyl enhances van der Waals interactions .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer : Discrepancies often arise from assay conditions:

  • Kinase inhibition assays : Validate using consistent ATP concentrations (e.g., 10 µM) and enzyme batches.
  • Cell-based vs. biochemical assays : Account for membrane permeability (e.g., use PAMPA to measure passive diffusion) .
  • Control experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. What strategies improve in vivo efficacy while minimizing toxicity?

Methodological Answer :

  • Prodrug design : Mask the iodine with acetyl or PEG groups to reduce renal toxicity.
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to assess half-life and metabolite formation (e.g., deiodinated byproducts) .
  • Toxicology screening : Use zebrafish models to evaluate acute toxicity (LC50) and hepatotoxicity via ALT/AST assays .

Q. How to analyze regioselectivity in electrophilic substitution reactions?

Methodological Answer :

  • Isotopic labeling : Introduce deuterium at specific pyridine positions to track reaction pathways via 2H NMR.
  • Computational modeling : Compare activation energies for iodination at C2 vs. C6 using Gaussian09. Substituents (e.g., trifluoromethyl) direct electrophiles via inductive effects .

Research Design Considerations

Q. How to validate target engagement in macromolecular complexes?

Methodological Answer :

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., c-Met kinase) on a CM5 chip and measure binding kinetics (ka/kd) of the compound .
  • Cryo-EM : Resolve ligand-bound protein structures at near-atomic resolution to confirm binding modes .

Q. What in vitro models best predict in vivo activity for neurological targets?

Methodological Answer :

  • hCMEC/D3 cell monolayers : Assess blood-brain barrier permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS penetration) .
  • Primary neuronal cultures : Test neuroprotective effects against glutamate-induced excitotoxicity (measure caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.